molecular formula C6H7F3O2S B6307586 3-Trifluoromethylthio-2,4-pentanedione;  98% CAS No. 42105-34-0

3-Trifluoromethylthio-2,4-pentanedione; 98%

Cat. No. B6307586
CAS RN: 42105-34-0
M. Wt: 200.18 g/mol
InChI Key: VUYWKNBMYHLAQH-UHFFFAOYSA-N
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Description

3-Trifluoromethylthio-2,4-pentanedione is a derivative of 2,4-pentanedione, also known as acetylacetone . Acetylacetone is an organic compound classified as a 1,3-diketone, existing in equilibrium with its tautomer . The 3-Trifluoromethylthio substitution likely imparts unique properties to the compound, but specific information about this derivative is scarce .

Scientific Research Applications

Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds

Trifluoromethylthiolated carbonyl derivatives are of high potential in medicinal chemistry due to their ability to modulate therapeutic profiles of molecules. Rossi et al. (2018) review various strategies for synthesizing α-SCF3-substituted carbonyl compounds, highlighting radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents. These strategies are crucial for developing drugs with enhanced therapeutic effects (Rossi, Puglisi, Raimondi, & Benaglia, 2018).

Electrophilic Reagents for Trifluoromethylthiolation

Shao et al. (2015) discuss the development of shelf-stable electrophilic trifluoromethylthiolating reagents that enable the direct trifluoromethylthiolation of substrates at a late stage of drug development. These reagents facilitate the introduction of the SCF3 group into lead compounds, improving their pharmacological properties (Shao, Xu, Lu, & Shen, 2015).

Ligands for Photoactive Supramolecular Assemblies

3-Substituted 2,4-pentanedionates, including 3-trifluoromethylthio-2,4-pentanedione, serve as ligands for constructing photoactive supramolecular assemblies. Olivier et al. (2011) examine synthetic routes for these ligands and their applications in multichromophoric complexes and photoactive systems, showcasing their role in controlling energy and electron transfer processes (Olivier, Harrowfield, & Ziessel, 2011).

CO2 Absorption Features

Umecky et al. (2019) study the CO2 absorption features of ionic liquids containing 2,4-pentanedionate and its fluorine derivatives, including 3-trifluoromethylthio-2,4-pentanedione. These compounds are investigated as potential CO2 chemical absorbents, highlighting their relevance in environmental chemistry and green technology (Umecky, Abe, Takamuku, Makino, & Kanakubo, 2019).

Bridge between Coordinative, Halogen, and Hydrogen Bonds

Merkens et al. (2013) explore the role of 3-(4-Pyridyl)-2,4-pentanedione, a related compound, as a bridge between coordinative, halogen, and hydrogen bonds. This work demonstrates the compound's versatility in crystal engineering, providing insights into the design of novel materials (Merkens, Pan, & Englert, 2013).

properties

IUPAC Name

3-(trifluoromethylsulfanyl)pentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2S/c1-3(10)5(4(2)11)12-6(7,8)9/h5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYWKNBMYHLAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trifluoromethylsulfanyl-pentane-2,4-dione

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